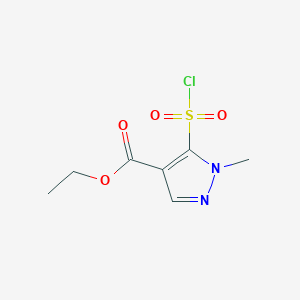

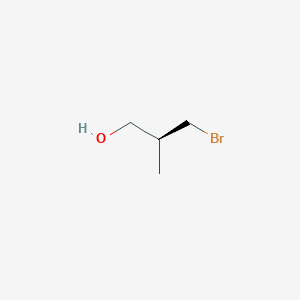

(S)-(+)-3-Bromo-2-methyl-1-propanol

Übersicht

Beschreibung

(S)-(+)-3-Bromo-2-methyl-1-propanol, also known as (S)-2-Bromo-3-methyl-1-propanol, is an organobromine compound that is commonly used in laboratory experiments and research studies. It is a chiral molecule, meaning that it has two different stereoisomers, and it is also a secondary alcohol. This compound has a wide range of applications, from synthesis to scientific research, and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives and Compounds

- (S)-(+)-3-Bromo-2-methyl-1-propanol is utilized in the synthesis of various derivatives and compounds. For instance, 2-Bromo-3-(5-imidazolyl)propanol and its Nπ-Me derivative were synthesized from histidine, indicating applications in producing specific bromo-imidazole derivatives (Maat, Beyerman, & Noodrdam, 1979).

Photochemically Based Synthesis

- It's involved in photochemically based synthesis processes. For example, the photolysis of certain bromo-deoxy-β-D-glucopyranoside compounds in 2-propanol has been reported, showing its role in photochemical reactions to produce deoxy sugars (Binkley & Bankaitis, 1983).

Atmospheric Studies

- This compound is relevant in atmospheric studies. For instance, research on the measurement of atmospheric CH3Br (methyl bromide) using cryotrapping-gas chromatography involved the use of 2-propanol/dry ice cryotrap, which demonstrates its use in atmospheric chemistry and environmental research (Kerwin et al., 1996).

Surface Science

- In surface science, the orientation of the isopropyl group at the liquid/vapor interface in 2-propanol/water binary mixtures was studied by vibrational sum frequency spectroscopy. This illustrates its application in understanding molecular interactions at interfaces (Kataoka & Cremer, 2006).

Conformational Analysis

- Conformational analysis of related halohydrins, like 1-chloro- and 1-bromo-2-propanol, is important in understanding stereochemical control in pharmaceutical and agrochemical products. This highlights its significance in pharmaceutical research and development (Gonçalves et al., 2013).

Separation Processes

- It plays a role in separation processes, such as the separation of 2-propanol and water azeotropic system using ionic liquids. This demonstrates its utility in chemical engineering and process optimization (Zhang et al., 2016).

[4+3]-Cycloaddition Reactions

- The compound is involved in [4+3]-Cycloaddition reactions, as seen in the reaction of 2-Brom-3-pentanon in 2,2,3,3-Tetrafluor-1-propanol, indicating its role in complex organic synthesis and reaction mechanisms (Föhlisch, Gehrlach, & Geywitz, 1987).

Surface Tension Studies

- Surface tensions of mixtures involving 1-bromobutane and isomeric butanol, including 2-methyl-2-propanol, were measured, showing its use in understanding surface properties in physical chemistry (Giner et al., 2005).

Eigenschaften

IUPAC Name |

(2S)-3-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOHRIGZMLNNS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450756 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98244-48-5 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-(+)-3-bromo-2-methyl-1-propanol interact with tetrathiotungstate, and what is the structural outcome?

A1: (S)-(+)-3-Bromo-2-methyl-1-propanol reacts with [PPh4]2[WS4] in acetonitrile to form a unique trinuclear complex, [PPh4]2[W3S8((S)-(+)-OCH2CH(Me)CH2Br)2] []. In this complex, two (S)-(+)-OCH2CH(Me)CH2Br ligands, derived from the alcohol, coordinate to the central tungsten atom of a linear W3 spine. Interestingly, the oxygen atom of the alcohol does not participate in coordination [].

Q2: What are the applications of (S)-(+)-3-bromo-2-methyl-1-propanol in material science?

A2: (S)-(+)-3-Bromo-2-methyl-1-propanol serves as a key building block for synthesizing chiral molecules that introduce liquid crystalline properties into polymers. For instance, it is used to create chiral diols, which are then incorporated into poly(ester-imide)s []. These polymers exhibit cholesteric phases in the melt and solid states. The chirality induced by the (S)-(+)-3-bromo-2-methyl-1-propanol derivative leads to unique optical properties, such as the formation of Grandjean textures and thermochromic behavior [].

Q3: Can (S)-(+)-3-bromo-2-methyl-1-propanol be used to study molecular recognition?

A3: Yes, derivatives of (S)-(+)-3-bromo-2-methyl-1-propanol have been used to investigate chiral recognition processes. For example, R- and S- isomers of 3-bromo-2-methylpropan-1-ol were studied for their binding affinity to a charged cyclodextrin derivative []. By employing affinity capillary electrophoresis, researchers were able to determine the thermodynamic stability constants of the complexes formed between the isomers and the cyclodextrin, demonstrating the technique's ability to differentiate between chiral analytes [].

Q4: Are there alternative applications of (S)-(+)-3-bromo-2-methyl-1-propanol in polymer chemistry beyond liquid crystals?

A4: Yes, (S)-(+)-3-bromo-2-methyl-1-propanol can be used to introduce chirality and functionality into polymers for applications beyond liquid crystals. For example, it is used in the synthesis of a chiral spacer incorporating a sulfide linkage and a 4-mercaptophenol moiety []. This spacer, when combined with 4-carboxycinnamic acid, forms a photoreactive homopolyester capable of forming cholesteric phases []. The presence of the cinnamoyl group allows for photocrosslinking via [2+2] cycloaddition reactions upon UV irradiation, offering a way to fix the supramolecular order and tailor the material properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.